1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one is a compound that features a 1,2,4-oxadiazole ring, a piperidine ring, and a propenone moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses
Preparation Methods
The synthesis of 1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
O-Acylation of Amidoxime: The initial step involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent.
Cyclocondensation: The O-acylamidoxime undergoes cyclocondensation to form the 1,2,4-oxadiazole ring in the presence of a base such as TBAF/THF at room temperature.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Propenone Moiety Addition: The final step involves the addition of the propenone moiety through a condensation reaction with an appropriate aldehyde or ketone.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is utilized in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds with a piperidine ring are known for their diverse biological activities.
Propenone Derivatives: These compounds contain the propenone moiety and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct pharmacological properties and therapeutic potential.
Properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-9(14)13-5-3-4-8(6-13)10-11-7-12-15-10/h2,7-8H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZAUNQDYSLFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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